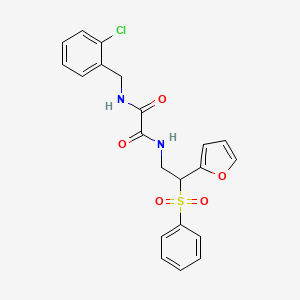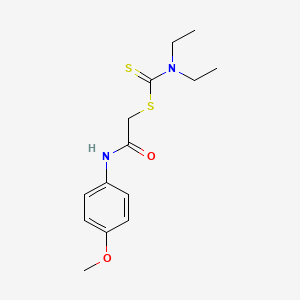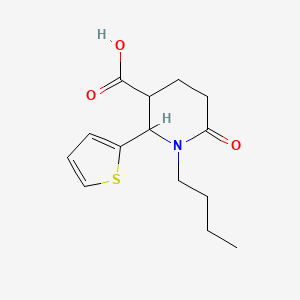
N-((2-methoxyethyl)carbamothioyl)benzamide
Overview
Description
“N-((2-methoxyethyl)carbamothioyl)benzamide” is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “N-((2-methoxyethyl)carbamothioyl)benzamide” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“N-((2-methoxyethyl)carbamothioyl)benzamide” is a compound with a molecular weight of 238.31 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Anticancer Agent for Lung Cancer
1-Benzoyl-3-(2-methoxyethyl)thiourea: has been identified as a potential anticancer agent, particularly for lung cancer. Studies suggest that derivatives of this compound, when used to create platinum (II) complexes, exhibit high interaction stability and could be more effective than traditional drugs like cisplatin . These complexes have shown promising results in computational studies involving molecular docking and dynamics, indicating a stable interaction with cancer receptors.
Antitumor Activity
Thiourea derivatives, including 1-benzoyl-3-(2-methoxyethyl)thiourea , have been extensively studied for their antitumor properties. Research indicates that these compounds can inhibit the growth of tumor cells, making them valuable in the development of new antitumor medications .
Antibacterial and Antioxidant Properties
Recent studies have synthesized various benzamide compounds, including those related to 1-benzoyl-3-(2-methoxyethyl)thiourea , to evaluate their antibacterial and antioxidant activities. These compounds have shown effectiveness against a range of bacteria and exhibited significant free radical scavenging and metal chelating activities, which are crucial in preventing oxidative stress-related diseases .
Enzyme Inhibition
Thiourea derivatives are known for their enzyme inhibitory activity. The structure of 1-benzoyl-3-(2-methoxyethyl)thiourea allows it to interact with enzymes, potentially inhibiting their action. This property is particularly useful in designing drugs that target specific enzymes associated with disease processes .
Material Science Applications
The unique chemical structure of 1-benzoyl-3-(2-methoxyethyl)thiourea makes it suitable for applications in material science. Its ability to form complexes with metals can be utilized in creating new materials with desired properties for industrial applications .
Organocatalysis
Thiourea compounds, including 1-benzoyl-3-(2-methoxyethyl)thiourea , act as organocatalysts in various chemical reactions. Their catalytic activity is essential in synthesizing heterocyclic compounds and can be leveraged in pharmaceutical manufacturing processes .
properties
IUPAC Name |
N-(2-methoxyethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-15-8-7-12-11(16)13-10(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYRGHUDDDZGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methoxyethyl)carbamothioyl)benzamide | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2891694.png)


![3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891703.png)




![3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2891709.png)
![2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2891710.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2891711.png)
![1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2891713.png)
![6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2891714.png)
